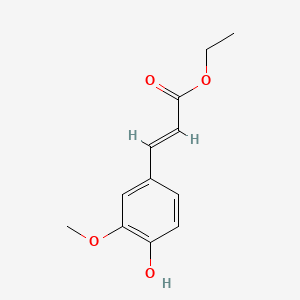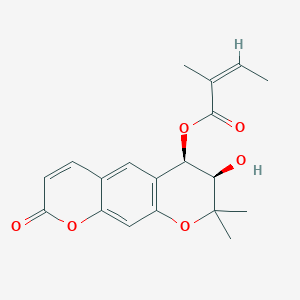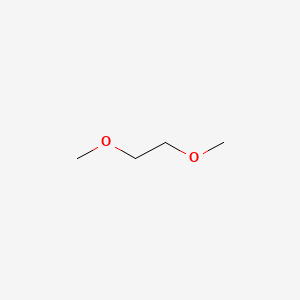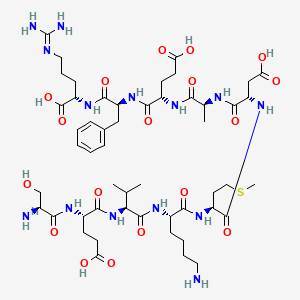
Ethyl ferulate
Vue d'ensemble
Description
Ethyl ferulate is a phenylpropanoid compound derived from ferulic acid. It is known for its antioxidant, anti-inflammatory, and neuroprotective properties.
Mécanisme D'action
Target of Action
Ethyl ferulate (EF) primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a protein kinase that plays a crucial role in cell growth, proliferation, and survival .
Mode of Action
EF interacts with its primary target, mTOR, by inhibiting its activity . This inhibition leads to a significant reduction in cell growth and induces G1 phase cell cycle arrest in esophageal squamous cell carcinoma (ESCC) cells . The inhibition of ESCC cell growth by EF is dependent on mTOR expression .
Biochemical Pathways
EF affects several biochemical pathways. It has been found to regulate the Nrf2-HO-1 and NF-κB pathways . EF inhibits NF-κB p65 from transporting to the nucleus, significantly decreases the level of intracellular reactive oxygen species (ROS), and activates Nrf2/HO-1 pathways . These pathways are known to be involved in the regulation of inflammatory responses .
Pharmacokinetics
It has been found that ef shows a high sun protection capacity when incorporated in creams, indicating potential for topical application
Result of Action
The molecular and cellular effects of EF’s action include a reduction in the expression of iNOS, COX2, and the production of PGE2 . EF can inhibit the production of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in lipopolysaccharide (LPS) stimulated macrophages and decrease the expression of IL-6 and TNF-α in LPS stimulated macrophages . Furthermore, EF strongly reduces ESCC patient-derived xenograft tumor growth in an in vivo mouse model .
Action Environment
Environmental factors can influence the action, efficacy, and stability of EF. For instance, EF has been found to have beneficial health properties and shows a high sun protection capacity when incorporated in creams . This suggests that the formulation and method of delivery can significantly impact the effectiveness of EF.
Analyse Biochimique
Biochemical Properties
Ethyl ferulate has been found to interact with various enzymes and proteins. It has been shown to be a potential inhibitor of oxidative damage produced by oxidants generated by leukocytes . It also plays a role in the regulation of the Nrf2-HO-1 and NF-кB pathway .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It has been shown to reduce inflammation levels in macrophages by regulating the Nrf2-HO-1 and NF-кB pathway . It also significantly inhibited cell growth and induced G1 phase cell cycle arrest in esophageal squamous cell carcinoma (ESCC) cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to inhibit NF-кB p65 from transporting to the nucleus, significantly decrease the level of intracellular reactive oxygen species (ROS), and activate Nrf2/HO-1 pathways . It also reduced the activity of mammalian target of rapamycin (mTOR) in vitro .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been found to reduce the expression of iNOS, COX2, and the production of PGE2 . It could inhibit the production of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in lipopolysaccharide (LPS) stimulated macrophages .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been found to significantly alleviate LPS-induced pathological damage and neutrophil infiltration, and inhibit the gene expression of proinflammatory cytokines (TNF-α, IL-1β, and IL-6) in murine lung tissues .
Metabolic Pathways
This compound is involved in various metabolic pathways. It prominently activates the AMPK/Nrf2 pathway and promotes Nrf2 nuclear translocation . It also plays a role in the regulation of the Nrf2-HO-1 and NF-кB pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully understood. It has been found to be secreted to the culture medium of L. plantarum CGMCC6888 and E. coli DH5α .
Méthodes De Préparation
Ethyl ferulate is primarily synthesized through the esterification of ferulic acid with ethanol. One common method involves acid-catalyzed transethylation of γ-oryzanol, a natural antioxidant from rice bran oil, at refluxing temperature of ethanol. The reaction is optimized using central composite design under response surface methodology. The optimum conditions include a γ-oryzanol to ethanol ratio of 0.50:2 (g/mL), 12.30% (v/v) sulfuric acid, and a reaction time of 9.37 hours, resulting in a maximum yield of 87.11% . Industrial production methods often involve similar esterification processes, with variations in catalysts and reaction conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
Ethyl ferulate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can yield dihydroferulic acid derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Transesterification: This compound can be transesterified with glycerol to produce glyceryl ferulate and glyceryl diferulate using lipase in ionic liquids as the reaction medium.
Allylation: This compound can be allylated using mechanochemistry, resulting in high yields of allylated products.
Applications De Recherche Scientifique
Ethyl ferulate has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Ethyl ferulate is compared with other similar compounds, such as:
Ferulic Acid: This compound is more effective than ferulic acid in scavenging reactive oxygen species produced by activated leukocytes.
Iso-ferulic Acid: Iso-ferulic acid shows weaker antioxidant activity compared to this compound.
Coniferyl Aldehyde: Coniferyl aldehyde has similar antioxidant activity to this compound but differs in its chemical structure and reactivity.
This compound’s unique properties, such as higher hydrophobicity and effectiveness in scavenging reactive oxygen species, make it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4-8,13H,3H2,1-2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJVZXXHKSYELS-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4046-02-0 | |
| Record name | Ethyl ferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004046020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl ferulate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11285 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethyl ferulate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4'-hydroxy-3'-methoxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL FERULATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B8915UELW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















